3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N7/c1-12-4-5-29(26-12)16-3-2-15(24-25-16)27-6-8-28(9-7-27)17-14(19)10-13(11-23-17)18(20,21)22/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLGYKCALYMWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyridazine and heterocyclic derivatives, highlighting key differences in substituents, molecular properties, and inferred biological implications:
| Compound Name & Structure | Molecular Formula | Molecular Weight | Key Structural Features | Potential Biological Implications |
|---|---|---|---|---|
| 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (Main Compound) | Not explicitly provided | Not provided | - Piperazine with chloro-trifluoromethyl pyridine - 3-methylpyrazole at C6 |
Enhanced lipophilicity (CF₃), potential metabolic stability, and steric modulation by pyrazole |
| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Not provided | Not provided | - Piperazine with phenoxypropyl chain - Chlorine at C3 of pyridazine |
Anti-inotropic/anti-platelet activities; phenoxy group may improve membrane permeability |
| 3-Chloro-6-[(E)-2-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydrazin-1-yl]pyridazine | C₁₇H₉Cl₃F₃N₅ | 446.64 | - Hydrazine linker with chlorophenyl and pyridine - Chlorine at C3 of pyridazine |
Rigid hydrazone structure may enhance target specificity but reduce solubility |
| 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine | C₂₆H₂₈N₆O₂S | 488.6 | - Piperazine with biphenylsulfonyl group - Trimethylpyrazole at C6 |
Sulfonyl group improves solubility; trimethylpyrazole increases steric hindrance |
| 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine | C₁₈H₁₆F₃N₅OS₂ | 439.5 | - Thiazole-thiophene carbonyl on piperazine - CF₃ at C6 of pyridazine |
Electron-deficient thiazole may enhance binding to hydrophobic pockets in enzymes |
| 6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N⁴-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine | C₂₁H₂₀Cl₂F₃N₇ | 498.3 | - Pyrimidine core - Piperazine with same pyridine as main compound - Chlorobenzyl |
Pyrimidine core alters electronic properties; chlorobenzyl group may influence receptor affinity |
Key Observations:
Piperazine Substitutions: The main compound shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent on piperazine with the pyrimidine derivative in . This group likely enhances binding to hydrophobic regions of targets, as seen in antiviral and antibacterial contexts .
Pyridazine vs. Pyrimidine Cores :
- The pyrimidine derivative ( ) has a smaller, more electron-deficient core compared to pyridazine, which may influence base-pairing interactions or enzyme inhibition mechanisms.
C6 Substituents :
- The main compound’s 3-methylpyrazole offers moderate steric bulk compared to the trimethylpyrazole in or the trifluoromethyl group in . Smaller substituents may improve binding pocket accommodation.
Biological Activity Trends :
- Compounds with chloro-trifluoromethyl pyridine groups (Main Compound, ) are hypothesized to exhibit stronger metabolic stability and target affinity due to the CF₃ group’s electronegativity and lipophilicity.
- Hydrazone-linked derivatives ( ) show structural rigidity, which could limit conformational flexibility but improve selectivity.
Preparation Methods
Molecular Architecture
The target compound features a pyridazine core substituted at positions 3 and 6 with a piperazine-linked chlorotrifluoromethylpyridine and a 3-methylpyrazole group, respectively. Its molecular formula is , with a molecular weight of 423.8 g/mol. The trifluoromethyl and chloro groups enhance metabolic stability and binding affinity, while the piperazine moiety contributes to solubility and conformational flexibility.
Retrosynthetic Analysis
Retrosynthesis divides the molecule into three key fragments:
-
Pyridazine Core : Serves as the central scaffold.
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3-Chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine : Introduced via nucleophilic aromatic substitution or cross-coupling.
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3-Methyl-1H-pyrazole : Attached through alkylation or Suzuki-Miyaura coupling.
This approach aligns with combinatorial strategies documented in patent US20040110228A1, which emphasizes modular assembly of heterocyclic systems.
Synthetic Methodologies
Pyridazine Core Formation
The pyridazine ring is constructed via cyclocondensation of 1,4-diketones with hydrazines. For example, EvitaChem describes a protocol using 3-methylpyrazole-1-carbohydrazide and dichloropyridazine in ethanol under reflux, achieving 75–85% yield after recrystallization. Alternative methods employ microwave-assisted reactions (180°C, N-methylpyrrolidone) to accelerate cyclization.
Piperazine Substitution at Position 3
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine side chain is installed using Buchwald-Hartwig amination. Patent CN103275010A details a two-step process:
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Protection : Piperazine is protected with tert-butoxycarbonyl (Boc) to prevent side reactions.
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Coupling : Boc-protected piperazine reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine using Pd(OAc)/Xantphos in dioxane at 90°C, followed by deprotection with HCl.
Yields reach 86% after purification via silica gel chromatography.
Pyrazole Functionalization at Position 6
The 3-methylpyrazole group is introduced via Suzuki-Miyaura coupling. ACS Medicinal Chemistry reports using 3-methyl-1H-pyrazol-1-ylboronic acid and 6-bromopyridazine in the presence of Pd(dppf)Cl and CsCO in dioxane/water (90°C), achieving 78% yield. Microwave irradiation (130°C, 15 min) reduces reaction times by 60%.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity. The compound is stable at room temperature for 6 months under inert atmosphere.
Process Optimization
Solvent and Catalyst Screening
Dioxane and NMP enhance solubility of intermediates, while Pd(OAc) improves catalytic efficiency.
Temperature Effects
Elevating temperatures from 80°C to 130°C in microwave-assisted reactions reduces coupling times from 12 h to 20 min without compromising yield.
Challenges and Solutions
Q & A
Q. Optimization strategies :
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility of intermediates .
- Catalysts : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) for amide bond formation, with triethylamine (NEt₃) as a base .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 2 hours) .
Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?
Answer:
Essential techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine/pyridazine ring conformations. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 394.23 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyridazine and piperazine rings .
Q. Computational tools :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the chloro and trifluoromethyl groups .
Advanced: How can researchers address conflicting reports on this compound’s biological activity across studies?
Answer:
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., PPTase activity ) and cell-based cytotoxicity assays.
- Structural analogs : Test derivatives (e.g., 4-(3-chloropyridin-2-yl)piperazine) to isolate pharmacophore contributions .
- Purity validation : Use HPLC (>95% purity) and DSC (differential scanning calorimetry) to exclude degradation products .
Example contradiction : Antibacterial activity in Gram-positive vs. Gram-negative strains may differ due to membrane permeability. Conduct logP measurements to correlate lipophilicity (enhanced by CF₃) with uptake .
Advanced: What rational design strategies improve target selectivity against off-target enzymes (e.g., human kinases)?
Answer:
-
SAR studies : Modify the pyridazine core or piperazine substituents to enhance steric hindrance. For example:
Modification Effect Bulkier groups (e.g., ethylbenzene sulfonyl) Reduces kinase binding Electron-withdrawing substituents (e.g., Cl) Stabilizes target enzyme interactions -
Docking simulations : Use AutoDock or Schrödinger to map interactions with bacterial PPTase vs. human kinases. The trifluoromethyl group’s electronegativity may favor bacterial target binding .
Advanced: How can substituent effects (Cl, CF₃, methylpyrazole) be systematically analyzed?
Answer:
Comparative bioassays :
- Replace Cl with F: Reduces steric bulk but maintains electronegativity.
- Swap CF₃ for CH₃: Lowers lipophilicity (logP drops by ~1.5) .
Q. Computational analysis :
Q. Table: Substituent Impact on Bioactivity
| Substituent | Role | Bioactivity Trend |
|---|---|---|
| Cl | Enhances electrophilicity | ↑ Antibacterial potency |
| CF₃ | Increases logP/membrane permeability | ↑ Cytotoxicity in Gram-negative strains |
| 3-methylpyrazole | π-π stacking with target | Modulates kinase selectivity |
Advanced: What methodologies resolve low yields in final coupling steps?
Answer:
Common issues :
- Steric hindrance from the 3-methylpyrazole group.
- Incomplete piperazine activation.
Q. Solutions :
- Pre-activation : Use CDI (1,1′-carbonyldiimidazole) to activate the pyridazine nitrogen before coupling .
- Microwave irradiation : Accelerates reaction kinetics (e.g., 120°C, 20 minutes) .
- Catalyst screening : Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
